(1-(pyridin-2-yl)cyclohexyl)methanamine
Description
Contextualization of Pyridine- and Cyclohexane-Containing Scaffolds in Chemical Research
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and functional materials. lookchem.comevitachem.comepa.gov Its presence can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding, all of which are critical for biological activity. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, making pyridine-containing compounds valuable as ligands in catalysis and materials science. researchgate.net The analysis of FDA-approved drugs reveals that pyridine scaffolds are present in a significant number of therapeutic agents, highlighting their importance in medicinal chemistry. smolecule.com
Similarly, the cyclohexane (B81311) ring is a fundamental carbocyclic scaffold in organic chemistry. Its conformational flexibility, conferred by its chair and boat forms, plays a crucial role in determining the three-dimensional shape of a molecule and, consequently, its interactions with other molecules. Cyclohexane derivatives are found in numerous natural products and are widely used as intermediates in the synthesis of complex organic molecules. sigmaaldrich.comgoogle.com The incorporation of a cyclohexane moiety can enhance a molecule's lipophilicity, which can be advantageous for its pharmacokinetic properties. The synthesis of functionalized cyclohexanes is an active area of research, with methods being developed to control the stereochemistry of these systems. nih.gov
Rationale for Investigating (1-(pyridin-2-yl)cyclohexyl)methanamine
The compound this compound, with the CAS number 204067-08-3, represents an intriguing molecular architecture that combines the key features of both pyridine and cyclohexane. chemsrc.com While extensive research specifically on this compound is not widely available in peer-reviewed literature, its structure suggests a number of potential applications that warrant investigation.
The structure of this compound is characterized by a cyclohexane ring substituted at the 1-position with both a pyridin-2-yl group and a methanamine (-CH2NH2) group. This arrangement results in a chiral center at the quaternary carbon of the cyclohexane ring.
The key structural features that contribute to its chemical versatility are:
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring is basic and can be protonated or coordinated to a metal center.
The Primary Amine: The aminomethyl group provides another site for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Chirality: The presence of a stereocenter means that this compound can exist as a pair of enantiomers, which could have different biological activities or catalytic properties.
A plausible synthetic route to this compound is through the reductive amination of a suitable precursor. google.comgoogle.com For instance, the reaction of 1-(pyridin-2-yl)cyclohexanecarbonitrile (B2497868) with a reducing agent like lithium aluminum hydride would yield the target primary amine.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These properties are computationally predicted and have not been experimentally verified in publicly available literature.
The 1-pyridin-2-yl-cyclohexyl-methanamine moiety is of significant interest due to its potential as a bidentate ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine can coordinate to a single metal center, forming a stable five-membered chelate ring. Such bidentate ligands are crucial in the development of catalysts for a variety of organic transformations, including asymmetric synthesis, where the chirality of the ligand can be transferred to the product. smolecule.com
The combination of a hard N-donor (from the amine) and a borderline N-donor (from the pyridine) allows for coordination to a wide range of transition metals. The steric bulk of the cyclohexane group can be tuned to influence the reactivity and selectivity of the resulting metal complex.
In organic synthesis, the primary amine of this compound can serve as a handle for further molecular elaboration. It can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups, making it a versatile building block for the synthesis of more complex molecules.
While specific research on the applications of this compound is limited, the analysis of its structural components and comparison with related compounds strongly suggest its potential as a valuable tool in both organic synthesis and the design of novel ligands for catalysis. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully explore its chemical utility.
Structure
3D Structure
Properties
IUPAC Name |
(1-pyridin-2-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8,10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWBGLMCUFVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287067 | |
| Record name | 1-(2-Pyridinyl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-08-3 | |
| Record name | 1-(2-Pyridinyl)cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204067-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyridinyl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Pyridin 2 Yl Cyclohexyl Methanamine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com For a molecule like (1-(pyridin-2-yl)cyclohexyl)methanamine, several strategic disconnections can be envisioned to deconstruct the molecule into manageable synthons and their corresponding synthetic equivalents.
The central quaternary carbon, which is bonded to the pyridine (B92270) ring, the cyclohexane (B81311) ring, and the aminomethyl group, is a key structural feature. Disconnecting the bonds around this center is a primary strategy.
One logical disconnection is the bond between the pyridine ring and the cyclohexyl moiety. This leads to two key fragments: a pyridyl anion synthon and a cyclohexyl cation synthon bearing the methanamine precursor.
Disconnection 1: Pyridyl-Cyclohexyl Bond
Target Molecule: this compound
Disconnection: The C(sp²)-C(sp³) bond between the pyridine ring and the quaternary carbon.
Synthons:
Pyridin-2-yl anion
1-(aminomethyl)cyclohexyl cation
Synthetic Equivalents:
2-Lithiopyridine or 2-pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide)
1-Cyanocyclohexane or a derivative where the cyano group can be reduced to the aminomethyl group.
Another approach involves forming the quaternary center by adding the pyridyl group to a pre-functionalized cyclohexane. This disconnection strategy focuses on the reaction between a nucleophilic pyridine derivative and an electrophilic cyclohexanone (B45756) derivative.
Disconnection 2: Addition to a Cyclohexanone Precursor
Target Molecule: this compound
Disconnection: C-C bond formation at the carbonyl carbon of a cyclohexanone precursor.
Synthons:
Pyridin-2-yl nucleophile
Cyclohexanone electrophile bearing a precursor to the methanamine group.
Synthetic Equivalents:
2-Lithiopyridine or 2-pyridyl Grignard reagent
1-Cyanocyclohexanone, which can be subsequently reduced.
The aminomethyl group (-CH₂NH₂) can be introduced at various stages of the synthesis. Retrosynthetically, this involves either functional group interconversion (FGI) or a disconnection of the carbon-nitrogen or carbon-carbon bond of the moiety.
A primary strategy is the reduction of a nitrile group. This is a robust and widely used transformation in organic synthesis.
Functional Group Interconversion (FGI): Nitrile Reduction
Precursor: (1-(pyridin-2-yl)cyclohexyl)carbonitrile
Forward Reaction: Reduction of the nitrile using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Another common strategy is reductive amination of an aldehyde. This involves the formation of an imine intermediate followed by its reduction.
Functional Group Interconversion (FGI): Reductive Amination
Precursor: 1-(pyridin-2-yl)cyclohexanecarbaldehyde
Forward Reaction: Reaction with ammonia (B1221849) to form an imine, followed by reduction with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgorganic-chemistry.org
Established Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, several synthetic pathways can be devised. These can be broadly categorized as convergent or linear, and often employ key reactions like reductive amination or Grignard additions.
A convergent synthesis , on the other hand, involves the independent synthesis of two or more fragments of the molecule, which are then combined in the final stages. This is often a more efficient approach. For this compound, a convergent strategy would involve preparing a pyridyl nucleophile and a suitable cyclohexyl electrophile separately and then coupling them.
| Synthesis Type | Description | Example Fragments for Convergent Synthesis |
| Linear | Step-by-step modification of a single starting material. | N/A |
| Convergent | Independent synthesis of key fragments followed by their coupling. | 2-Bromopyridine and 1-cyanocyclohexan-1-ol |
Reductive amination is a powerful method for forming C-N bonds and is highly applicable to the synthesis of the target molecule. youtube.comyoutube.com This reaction typically involves two steps: the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction of the C=N double bond. libretexts.org
A plausible route involves the synthesis of the intermediate aldehyde, 1-(pyridin-2-yl)cyclohexanecarbaldehyde. This aldehyde can then be subjected to reductive amination with ammonia.
Reaction Scheme: Reductive Amination
Imine Formation: 1-(pyridin-2-yl)cyclohexanecarbaldehyde + NH₃ ⇌ (E)-1-(1-(pyridin-2-yl)cyclohexyl)methanimine + H₂O
Reduction: (E)-1-(1-(pyridin-2-yl)cyclohexyl)methanimine + [Reducing Agent] → this compound
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the initial aldehyde. libretexts.orgyoutube.com Patents have described similar reductive amination procedures involving cyanohydrins and pyridin-2-yl-methylamines in the presence of a reducing agent like sodium cyanoborohydride. google.comgoogle.com
| Reagent | Role in Reductive Amination |
| 1-(pyridin-2-yl)cyclohexanecarbaldehyde | Carbonyl precursor |
| Ammonia (NH₃) | Amine source |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent for the imine |
| Titanium(IV) isopropoxide | Can be used as a Lewis acid to facilitate imine formation |
The use of Grignard reagents in conjunction with nitriles provides a robust and direct method for constructing the quaternary carbon center and introducing the nitrogen atom simultaneously. pearson.com A key strategy involves the reaction of a pyridyl Grignard reagent with a cyclohexyl nitrile or vice versa.
One of the most direct routes involves the addition of a 2-pyridyl nucleophile to cyclohexanecarbonitrile. The resulting imine intermediate can then be reduced to the primary amine.
Route A: 2-Pyridyl Grignard and Cyclohexanecarbonitrile
Grignard Formation: 2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide
Addition to Nitrile: 2-Pyridylmagnesium bromide + Cyclohexanecarbonitrile → Imine intermediate
Hydrolysis & Reduction: The intermediate is hydrolyzed and then reduced to yield this compound.
Alternatively, a cyclohexyl Grignard reagent can be added to 2-cyanopyridine. google.com This reaction forms the C-C bond between the two rings. The resulting ketimine can be hydrolyzed to a ketone, which would then require further steps to introduce the methanamine group, or it could potentially be reduced directly.
Route B: Cyclohexyl Grignard and 2-Cyanopyridine
Grignard Formation: Bromocyclohexane + Mg → Cyclohexylmagnesium bromide
Addition to Nitrile: Cyclohexylmagnesium bromide + 2-Cyanopyridine → Pyridin-2-yl(cyclohexyl)methanimine intermediate
Reduction: Reduction of the imine intermediate to the corresponding amine.
The steric hindrance of the Grignard reagent and the substrate can significantly impact the reaction's success. chegg.com For instance, bulky Grignard reagents may react poorly with sterically hindered ketones or nitriles.
| Reactant 1 | Reactant 2 | Key Intermediate |
| 2-Pyridylmagnesium bromide | Cyclohexanecarbonitrile | Iminomagnesium complex |
| Cyclohexylmagnesium bromide | 2-Cyanopyridine | Iminomagnesium complex |
| 2-Lithiopyridine | 1-Cyanocyclohexanone | Cyanohydrin-like adduct |
Synthesis of Key Precursors and Building Blocks
The construction of this compound relies on the availability of two primary precursors: substituted pyridine derivatives and cyclohexanone intermediates. The strategic assembly of these components is crucial for achieving the desired final product.
Preparation of Substituted Pyridine Derivatives
The introduction of the pyridin-2-yl moiety is a critical step in the synthesis. Several methods have been developed for the preparation of 2-substituted pyridines, which can then be used to create the desired (pyridin-2-yl)cyclohexyl core.
One common approach involves the use of Grignard reagents with pyridine N-oxides. nih.govacs.orgorganic-chemistry.org The sequential addition of a Grignard reagent to a pyridine N-oxide in tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride (B1165640) at elevated temperatures (around 120 °C), can yield 2-substituted pyridines in good to high yields. nih.govacs.org This method is advantageous due to its regioselectivity, exclusively forming the 2-substituted isomer. acs.org A variety of alkyl, aryl, and alkynyl Grignard reagents can be employed, allowing for the synthesis of a diverse range of 2-substituted pyridine analogues. acs.orgrsc.org
Another strategy for synthesizing 2-substituted pyridines is through the direct arylation of pyridine N-oxides catalyzed by palladium, followed by a reduction step. acs.org While effective, this method may require more complex catalytic systems compared to the Grignard-based approaches.
The following table summarizes various methods for the synthesis of 2-substituted pyridines:
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Pyridine N-oxide | Phenylmagnesium bromide, Acetic anhydride | 2-Phenylpyridine | 83% | acs.org |
| Pyridine N-oxide | p-Tolylmagnesium bromide, Acetic anhydride | 2-(p-Tolyl)pyridine | 83% | acs.org |
| Pyridine N-oxide | (4-Methoxyphenyl)magnesium bromide, Acetic anhydride | 2-(4-Methoxyphenyl)pyridine | 83% | acs.org |
| Pyridine N-oxide | Phenylethynylmagnesium bromide, Acetic anhydride | 2-(Phenylethynyl)pyridine | 75% | acs.org |
| Pyridine N-oxide | Cyclohexylmagnesium bromide, Acetic anhydride | 2-Cyclohexylpyridine | 65% | acs.org |
Synthesis of Cyclohexanone Intermediates
Cyclohexanone and its derivatives serve as the foundational six-membered ring onto which the pyridinyl and methanamine groups are attached. The synthesis of these intermediates is typically straightforward. A common route to a key precursor, 1-piperidinocyclohexanecarbonitrile (B162700) (PCC), which is an intermediate in the synthesis of the related compound phencyclidine (PCP), involves the reaction of cyclohexanone with piperidine (B6355638) and potassium cyanide. prepchem.com This reaction proceeds via the formation of a cyclohexanone bisulfite addition product, which is then treated with potassium cyanide and piperidine. nih.gov
A typical laboratory-scale preparation of 1-piperidinocyclohexanecarbonitrile involves mixing piperidine with concentrated hydrochloric acid and water, followed by the addition of cyclohexanone and a solution of potassium cyanide with vigorous stirring. prepchem.com The product precipitates as a white solid and can be recrystallized from ethanol (B145695) to achieve high purity. prepchem.com
Optimization of Reaction Conditions and Yields
For the crucial step of coupling the pyridine and cyclohexane moieties, the reaction of a 2-pyridyl Grignard reagent with a cyclohexanone derivative is a plausible route. However, the use of 2-pyridyl Grignard reagents can be challenging. nih.gov Optimization often involves the use of specific palladium catalysts with bulky phosphine (B1218219) ligands, such as secondary phosphine oxides (SPOs), to achieve good to excellent yields in cross-coupling reactions. researchgate.net
The final step, reductive amination, is a versatile method for converting a carbonyl group (in this case, an aldehyde or ketone precursor on the cyclohexyl ring) to an amine. wikipedia.org This can be achieved through a one-pot reaction where the carbonyl compound, an amine source (like ammonia for a primary amine), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgthieme-connect.de The choice of reducing agent and reaction conditions (solvent, temperature, and pH) can significantly impact the yield and selectivity of the reaction. For instance, using pyridine-borane in methanol (B129727) with 4 Å molecular sieves provides a mild and effective protocol for reductive amination. sciencemadness.org Microwave-assisted reductive amination has also been shown to improve reaction rates and yields significantly. thieme-connect.de
A patent for a related compound, a pyridin-2-yl-methylamine derivative, describes a reductive amination step using sodium cyanoborohydride in methanol at room temperature, with the addition of a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) when the amine starting material is in its salt form. google.comgoogle.com
The table below presents a summary of conditions for reductive amination:
Challenges in Synthesis and Proposed Solutions
The synthesis of this compound is not without its challenges. One significant hurdle is the often problematic nature of 2-pyridyl organometallic reagents in cross-coupling reactions. nih.gov 2-Pyridyl Grignard reagents, while readily accessible, have historically shown limited success in such reactions, often leading to low yields of the desired product. nih.gov The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to deactivation or undesired side reactions.
To overcome this "2-pyridyl problem," researchers have explored various solutions. The development of specialized catalyst systems, particularly palladium complexes with bulky and electron-rich ligands like secondary phosphine oxides, has proven effective in promoting the coupling of 2-pyridyl Grignard reagents with aryl halides. nih.govresearchgate.net These ligands are thought to prevent the deactivating coordination of the pyridine nitrogen to the palladium center.
Another challenge lies in controlling the regioselectivity during the addition of the nucleophile to the pyridine ring. When using pyridine N-oxides, the addition of Grignard reagents can potentially occur at the 2- or 4-position. However, by carefully controlling the reaction conditions, such as temperature, highly regioselective addition to the 2-position can be achieved. acs.orgdiva-portal.org
During the reductive amination step, a potential side reaction is the over-alkylation of the newly formed amine, leading to the formation of secondary or tertiary amines as byproducts. wikipedia.org The choice of a suitable reducing agent is critical to minimize this. Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are less reactive and more selective for the iminium ion intermediate over the starting carbonyl compound, thus reducing the likelihood of over-alkylation. wikipedia.orgthieme-connect.de
Finally, the handling of certain reagents, such as potassium cyanide, which may be used in the synthesis of nitrile intermediates, requires stringent safety precautions due to their high toxicity. prepchem.com
Stereochemical Aspects of 1 Pyridin 2 Yl Cyclohexyl Methanamine
Analysis of Chiral Centers and Potential Stereoisomers
The molecule (1-(pyridin-2-yl)cyclohexyl)methanamine possesses a single stereocenter, which gives rise to the possibility of stereoisomerism.
Quaternary Carbon Chirality
The key to the chirality of this compound lies in the C1 carbon of the cyclohexane (B81311) ring. This carbon atom is a quaternary stereocenter, as it is bonded to four different substituents:
A pyridin-2-yl group
A methanamine (-CH₂NH₂) group
The C2 carbon of the cyclohexane ring
The C6 carbon of the cyclohexane ring
The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-(1-(pyridin-2-yl)cyclohexyl)methanamine and (S)-(1-(pyridin-2-yl)cyclohexyl)methanamine. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of such chiral quaternary carbon centers is a significant challenge in organic chemistry. nih.gov
Conformational Analysis of the Cyclohexyl Ring and its Influence on Stereoisomerism
The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. In 1,1-disubstituted cyclohexanes, both chair conformers will have one substituent in an axial position and one in an equatorial position. libretexts.orglibretexts.org The relative stability of these two conformers is determined by the steric bulk of the substituents. Generally, the conformer with the larger group in the equatorial position is more stable to minimize 1,3-diaxial interactions. pressbooks.pub
For this compound, the two substituents on the C1 carbon are the pyridin-2-yl group and the methanamine group. In one chair conformation, the pyridin-2-yl group will be axial and the methanamine group equatorial. In the ring-flipped conformer, the pyridin-2-yl group will be equatorial and the methanamine group axial.
The preference for one conformation over the other can be influenced by non-bonding interactions between the substituents and the axial hydrogens on the cyclohexane ring. In some cases of 1,1-disubstituted cyclohexanes with an aromatic ring, such as 1-methyl-1-phenylcyclohexane, the conformer with the axial phenyl group may be preferred due to complex steric and electronic interactions. spcmc.ac.in The interplay of these conformational preferences with the chirality at the quaternary center adds another layer of complexity to the stereochemical landscape of the molecule.
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of enantiomerically pure this compound requires stereocontrolled methods. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reductions.
Use of Chiral Auxiliaries in Synthesis
A common strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This chiral molecule can direct the stereochemical outcome of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.
For the synthesis of molecules with a quaternary carbon on a cyclohexane ring, chiral diols such as (S,S)-cyclohexane-1,2-diol have been used as chiral auxiliaries. nih.govacs.orgacs.org In a potential synthetic route to this compound, a precursor ketone could be converted to a chiral enol ether using a chiral diol. Subsequent reactions would be directed by the chiral auxiliary to establish the desired stereochemistry at the quaternary center.
Another relevant class of chiral auxiliaries are pseudoephedrine and its analogue, pseudoephenamine, which have proven effective in the diastereoselective alkylation to form quaternary carbon centers.
| Chiral Auxiliary Example | Application |
| (S,S)-cyclohexane-1,2-diol | Asymmetric synthesis of α,α-disubstituted α-amino acids. nih.govacs.orgacs.org |
| Pseudoephenamine | Asymmetric alkylation reactions to form quaternary stereocenters. |
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be used in small amounts to generate large quantities of the desired enantiomer.
The enantioselective construction of nitrogen-substituted quaternary carbon centers has been achieved through various catalytic methods. researchgate.net For instance, an asymmetric synthesis of (S)-ketamine, which also contains a nitrogen-substituted quaternary carbon on a cyclohexane ring, was accomplished via the enantioselective reduction of an atropisomeric intermediate ketone. researchgate.net
Organocatalysis also presents a powerful tool. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been used in the asymmetric aza-Michael addition to create chiral nitrogen-containing molecules. Furthermore, one-pot organocatalytic sequences have been developed for the asymmetric synthesis of highly functionalized cyclohexanes bearing multiple stereocenters. nih.gov
| Catalytic Approach | Relevance to Target Synthesis |
| Asymmetric reduction of atropisomeric ketones | Potential for creating the chiral quaternary center. researchgate.net |
| Organocatalytic aza-Michael addition | Could be adapted for the introduction of the aminomethyl group. |
| One-pot organocatalytic cascade reactions | Synthesis of complex cyclohexane derivatives with high stereocontrol. nih.gov |
Diastereoselective Reduction Strategies
A plausible synthetic route to this compound involves the diastereoselective reduction of a chiral precursor. A particularly relevant approach is the reduction of N-sulfinyl ketimines derived from pyridyl ketones. unito.itresearchgate.net
In this strategy, a ketone precursor, 1-(pyridin-2-yl)cyclohexan-1-one, would be reacted with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl ketimine. The chiral sulfinyl group then directs the facial attack of a reducing agent, such as a hydride source, leading to the formation of the desired diastereomer of the corresponding sulfinamide. Subsequent removal of the sulfinyl group would yield the enantiomerically enriched target amine. The diastereoselectivity of such reductions can be high, though it can be influenced by the choice of reducing agent and the substitution pattern on the pyridine (B92270) ring. uni.lu
| Reduction Strategy | Precursor | Key Features |
| Diastereoselective reduction of N-sulfinyl ketimines | Chiral N-sulfinyl ketimine derived from 1-(pyridin-2-yl)cyclohexan-1-one | Use of a recoverable chiral auxiliary; high diastereoselectivity can be achieved. unito.itresearchgate.net |
Stereochemical Purity Determination Methodologies
The determination of stereochemical purity, or enantiomeric excess, is a critical step in the characterization of chiral compounds. For a molecule like this compound, which contains a chiral center at the carbon atom connecting the pyridin-2-yl, cyclohexyl, and methanamine groups, several established analytical techniques would be employed to separate and quantify its enantiomers.
The primary methods for chiral separation are chromatographic and electrophoretic. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers. nih.govmdpi.com The choice of CSP is crucial and is typically based on the functional groups of the analyte. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a first choice. mdpi.com Another class of CSPs, crown ethers, are known to be particularly effective for the separation of compounds containing primary amine groups. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Capillary Electrophoresis (CE) is another powerful technique for chiral separations. nih.gov In CE, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The enantiomers form temporary inclusion complexes with the chiral selector, which alters their electrophoretic mobility and allows for their separation. nih.gov
These methods can be broadly categorized as direct or indirect. The direct methods, described above, use a chiral environment (like a CSP or a chiral selector) to distinguish between enantiomers. nih.gov Indirect methods involve derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography. However, direct methods are generally preferred as they avoid potential complications from the derivatization reaction. nih.gov
A summary of potential methodologies is presented in the table below.
| Methodology | Principle | Typical Chiral Selector/Stationary Phase | Key Considerations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times. | Polysaccharide-based (Cellulose/Amylose derivatives), Crown Ethers. | Mobile phase composition (e.g., hexane/alcohol mixtures) and additives (e.g., diethylamine (B46881) for basic amines) must be optimized for resolution. nih.gov |
| Chiral Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the electrolyte. | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), Crown Ethers. nih.gov | Buffer pH, selector concentration, and applied voltage are critical parameters for achieving separation. |
| Indirect Analysis via Derivatization | Covalent reaction with a chiral derivatizing agent to form diastereomers, which are then separated by standard chromatography (HPLC or GC). | Mosher's acid, (R)-(-)-1-(1-naphthyl)ethyl isocyanate, or similar. | Requires a pure chiral derivatizing agent and reaction conditions that do not cause racemization. |
Impact of Stereochemistry on Molecular Conformation and Interactions
The cyclohexyl ring itself exists predominantly in a chair conformation. The substituents—the pyridin-2-yl group and the aminomethyl group, both attached to the same carbon (C1)—can be oriented in either axial or equatorial positions. The specific enantiomer (R or S) will dictate the preferred spatial orientation of these groups to minimize steric hindrance. Computational modeling, using methods like Density Functional Theory (DFT), is a powerful tool for predicting the most stable, low-energy conformations of each enantiomer. researchgate.net Such studies can determine bond angles, dihedral angles, and the relative energies of different conformers. researchgate.net
For instance, in analogous substituted cyclohexanes, it has been shown that different stereoisomers (cis vs. trans) lead to vastly different preferred conformations. researchgate.net A trans configuration in a linker can force a rigid, extended conformation, whereas a cis configuration may allow the molecule to fold back on itself, creating new intramolecular interactions. While this compound does not have cis/trans isomers in the same way, the principle that stereochemistry governs conformation holds true. The R- and S-enantiomers will orient the pyridinyl, cyclohexyl, and aminomethyl groups in distinct three-dimensional arrangements.
These conformational differences are critical because molecular interactions, particularly in a biological or chemical context, are highly dependent on shape. The ability of this compound to bind to a protein, a receptor, or a catalyst would differ between its enantiomers. The "fit" of each enantiomer into a chiral binding pocket would not be identical, leading to differences in binding affinity and activity, a well-established principle in medicinal chemistry and pharmacology.
| Aspect | Description | Influencing Factors | Method of Analysis |
| Molecular Conformation | The three-dimensional shape adopted by the molecule, primarily defined by the orientation of the pyridinyl and aminomethyl groups relative to the cyclohexyl ring. | Minimization of steric strain between substituents; intramolecular hydrogen bonding possibilities. | Computational Modeling (e.g., DFT, MP2), X-ray Crystallography (of a solid form). |
| Intermolecular Interactions | The way each enantiomer interacts with other molecules, especially other chiral molecules like enzymes or receptors. | The specific 3D presentation of functional groups (amine, pyridine nitrogen) available for hydrogen bonding, ionic, or van der Waals interactions. | Co-crystallization studies, binding assays with chiral partners. |
Further experimental and computational research is required to elucidate the specific stereochemical properties of this compound.
Chemical Transformations and Reactivity of 1 Pyridin 2 Yl Cyclohexyl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group attached to the cyclohexyl ring is a nucleophilic center, readily participating in reactions with various electrophiles.
Acylation and Sulfonylation Reactions
Primary amines like (1-(pyridin-2-yl)cyclohexyl)methanamine are readily acylated to form amides. This reaction typically involves treatment with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. For instance, acylation with acetic anhydride, often using pyridine (B92270) as both a solvent and a base, yields the corresponding N-acetyl derivative. nih.gov The pyridine serves to activate the acetic anhydride and to accept the acetic acid byproduct.
Table 1: Representative Acylation of a Primary Amine
| Amine | Acylating Agent | Solvent/Base | Product |
|---|
This table illustrates a general acylation reaction analogous to what would be expected for this compound.
Sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, results in the formation of a stable sulfonamide. svkm-iop.ac.insemanticscholar.org This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and will dissolve in the alkaline reaction medium.
Table 2: Representative Sulfonylation of a Primary Amine
| Amine | Sulfonylating Agent | Base | Product |
|---|
This table represents a typical sulfonylation reaction applicable to primary amines like the subject compound.
Alkylation and Reductive Amination Reactions
The primary amine of this compound can be alkylated by reaction with alkyl halides. However, direct alkylation can be difficult to control and often leads to overalkylation, producing a mixture of secondary and tertiary amines, and even quaternary ammonium salts. nih.gov
A more controlled method for introducing alkyl groups is reductive amination. nih.govnih.gov This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). This method avoids the issue of overalkylation often encountered in direct alkylation with alkyl halides. nih.gov
Table 3: Reductive Amination with a Primary Amine
| Amine | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| Primary Amine | Benzaldehyde | Sodium borohydride | N-benzyl Amine |
This table provides examples of reductive amination reactions that are analogous to those possible with this compound.
Formation of Schiff Bases and Imines
Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.goviosrjournals.orgresearchgate.net This reversible reaction is typically catalyzed by either an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. For example, the reaction of a primary amine with salicylaldehyde can produce a stable Schiff base ligand. iosrjournals.orgresearchgate.net The formation of the C=N double bond is a key transformation in many organic syntheses. nih.gov
Table 4: Schiff Base Formation with a Primary Amine
| Amine | Carbonyl Compound | Conditions | Product |
|---|---|---|---|
| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | Condensation | Schiff Base |
This table shows examples of Schiff base formation with analogous primary amines.
Transformations Involving the Pyridine Nitrogen
The nitrogen atom within the pyridine ring is a basic and nucleophilic center, allowing for reactions at this position.
Protonation and Salt Formation
The pyridine nitrogen in this compound is basic and can be readily protonated by acids to form pyridinium salts. The pKa of the conjugate acid of the closely related 2-(aminomethyl)pyridine's pyridine nitrogen is approximately 2.31, while the pKa of the ammonium group is around 8.79. chemicalbook.com This indicates that the primary amine is significantly more basic than the pyridine nitrogen. Treatment of the compound with a strong acid, such as hydrochloric acid, would likely result in the formation of a hydrochloride salt, with protonation occurring at both nitrogen atoms.
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. arkat-usa.orgnih.govgoogle.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid. nih.gov The resulting N-oxide has altered electronic properties compared to the parent pyridine, which can influence its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. nih.gov
Table 5: N-Oxidation of a Pyridine Derivative
| Pyridine Derivative | Oxidizing Agent | Conditions | Product |
|---|
This table illustrates a general procedure for the N-oxidation of a pyridine ring, which is applicable to this compound.
Coordination Chemistry with Metal Ions
The presence of both a pyridine ring and a primary amine makes this compound a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine can both act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes. This bidentate chelation, involving the formation of a stable five-membered ring with the metal ion, is a common feature of 2-aminoalkylpyridine ligands.
The coordination behavior is expected to be influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. Hard metal ions, such as Fe(III) and Cr(III), would likely favor coordination with the harder nitrogen donor of the primary amine, while softer metal ions, such as Ag(I) and Pd(II), might show a preference for the softer pyridine nitrogen. The steric bulk of the cyclohexyl group can also play a significant role in the geometry and stability of the resulting metal complexes.
Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions
| Metal Ion | Potential Coordination Mode | Expected Geometry of Complex | Notes |
| Cu(II) | Bidentate (Npyridine, Namine) | Distorted square planar or octahedral | The Jahn-Teller effect may lead to distorted geometries. |
| Ni(II) | Bidentate (Npyridine, Namine) | Square planar or octahedral | The geometry can be sensitive to the ligand-to-metal ratio and counter-ions. |
| Zn(II) | Bidentate (Npyridine, Namine) | Tetrahedral | As a d10 ion, Zn(II) typically forms tetrahedral complexes. |
| Pd(II) | Bidentate (Npyridine, Namine) | Square planar | Pd(II) strongly favors square planar coordination. |
| Ag(I) | Monodentate (Npyridine) or Bidentate | Linear or Trigonal planar | The coordination number can vary. |
Reactivity and Derivatization of the Cyclohexyl Ring
Ring Functionalization Strategies
The cyclohexyl ring in this compound is a saturated carbocycle and therefore relatively unreactive compared to the pyridine and amine functionalities. Functionalization of the cyclohexyl ring would typically require more forcing reaction conditions, often involving radical-based transformations.
Potential strategies for functionalization could include:
Free-radical halogenation: In the presence of a radical initiator (e.g., AIBN) and a halogen source (e.g., NBS), the cyclohexyl ring could undergo halogenation, primarily at the tertiary carbon (C1) due to the stability of the resulting tertiary radical. However, selectivity for other positions would be low.
Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl ring, leading to the formation of cyclohexanone (B45756) or cyclohexanol derivatives. The selectivity of such reactions would be a significant challenge.
Directed C-H activation: Modern catalytic methods involving transition metals could potentially be employed for the selective functionalization of specific C-H bonds on the cyclohexyl ring, directed by the coordinating pyridine and amine groups. This approach offers the most promise for controlled derivatization.
Impact of Cyclohexyl Conformation on Reactivity
The cyclohexyl ring exists predominantly in a chair conformation to minimize steric strain. This conformational preference has a direct impact on the reactivity of the ring. The axial and equatorial positions of the hydrogen atoms have different steric environments, which can influence the approach of reagents.
For instance, in a radical abstraction reaction, the abstraction of an axial hydrogen is often favored over an equatorial hydrogen due to stereoelectronic effects. The conformation of the cyclohexyl ring can also influence the stability of any intermediates formed during a reaction. The bulky pyridinyl-methanamine substituent will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which will in turn influence the relative reactivity of the remaining C-H bonds on the ring.
Regioselectivity and Chemoselectivity in Transformations
Given the multiple reactive sites in this compound, achieving selectivity in chemical transformations is a key consideration.
Chemoselectivity: In reactions involving electrophiles, the primary amine is generally more nucleophilic than the pyridine nitrogen and would be expected to react preferentially under neutral or basic conditions. However, under acidic conditions, the amine would be protonated, rendering the pyridine nitrogen the more likely site of reaction. This pH-dependent reactivity allows for a degree of chemoselective control.
Regioselectivity: For reactions involving the pyridine ring, electrophilic substitution would be expected to occur at the 3- and 5-positions, as the pyridine nitrogen is deactivating and directs meta. Nucleophilic substitution on the pyridine ring is also possible, typically at the 2-, 4-, and 6-positions, especially if a leaving group is present.
In the context of cyclohexyl ring functionalization, achieving high regioselectivity is challenging due to the similar reactivity of the secondary C-H bonds. As mentioned, directed C-H activation would be the most promising strategy to control the position of functionalization.
Table 2: Summary of Predicted Selectivity in Transformations of this compound
| Reaction Type | Reagent Type | Predicted Major Product | Controlling Factors |
| Alkylation | Electrophile (e.g., CH3I) | N-alkylation of the primary amine | Relative nucleophilicity of the nitrogen atoms. |
| Acylation | Acylating agent (e.g., Ac2O) | N-acylation of the primary amine | Steric hindrance and nucleophilicity. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | 3- or 5-nitro-substituted pyridine | Electronic effects of the pyridine nitrogen. |
| Radical Halogenation | Radical initiator (e.g., NBS/AIBN) | Halogenation at the tertiary carbon of the cyclohexyl ring | Radical stability. |
Note: This table is based on general principles of organic reactivity and does not represent experimentally verified outcomes for this compound.
Theoretical and Computational Investigations of 1 Pyridin 2 Yl Cyclohexyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure and energy of a molecule. For a molecule like (1-(pyridin-2-yl)cyclohexyl)methanamine, Density Functional Theory (DFT) would be a common and effective method.
Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.
A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution. In this compound, the nitrogen atom of the pyridine (B92270) ring and the primary amine would be expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would be regions of positive potential (electron-poor).
Interactive Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Interactive Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformation (Substituent Position) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (Equatorial) | 0.00 | 98.5 |
| Chair (Axial) | 2.5 | 1.4 |
| Twist-Boat | 5.5 | <0.1 |
| Boat | 6.9 | <0.1 |
Quantum chemical calculations can predict the most likely sites for chemical reactions and the energy barriers associated with different reaction pathways. rsc.org For this compound, reactivity descriptors such as Fukui functions would be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, and radical attack. The nitrogen of the pyridine ring and the primary amine are expected to be the primary sites for electrophilic attack and protonation.
Furthermore, transition state theory combined with quantum chemical calculations could be used to model potential reaction mechanisms, such as N-acylation or N-alkylation of the primary amine. These calculations would determine the activation energies for these reactions, providing insight into their feasibility and kinetics. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior, offering insights into its dynamics, conformational flexibility, and interactions with its environment, such as a solvent or a biological target.
MD simulations in a solvent (e.g., water) would reveal how the molecule explores different conformations over time. These simulations would likely confirm that the equatorial-chair conformation is the most populated, but would also show transitions to other, higher-energy conformations. The dynamics of the bond rotations, particularly around the C-C bond connecting the cyclohexyl and pyridinylmethylamine moieties, would also be characterized. This provides a more realistic view of the molecule's flexibility than static quantum chemical calculations.
Given that many pyridine derivatives exhibit biological activity, a key application of computational modeling would be to predict how this compound might interact with a protein target. nih.gov This process typically involves:
Docking: The compound is computationally "placed" into the binding site of a target protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose.
MD Simulations of the Ligand-Protein Complex: The most promising docked poses are then subjected to MD simulations to assess their stability. These simulations can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
For this compound, the pyridine nitrogen and the primary amine would be expected to form hydrogen bonds with polar residues in a binding pocket. The cyclohexyl and pyridine rings could engage in hydrophobic and pi-stacking interactions, respectively. Such studies are crucial in rational drug design for optimizing the binding affinity and selectivity of a lead compound. nih.gov
In Silico Property Prediction (excluding basic physical properties)
In the realm of modern medicinal chemistry and drug development, in silico property prediction plays a pivotal role. These computational methods allow for the early assessment of a molecule's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, without the need for initial synthesis and in vitro testing. By analyzing a compound's chemical structure, various physicochemical descriptors can be calculated that are critical for predicting its behavior in a biological system. This section focuses on two such crucial descriptors for this compound: Topological Polar Surface Area (TPSA) and lipophilicity (LogP).
The Topological Polar Surface Area (TPSA) is a key molecular descriptor used to forecast the transport properties of drug candidates. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. wikipedia.orgnumberanalytics.comopeneducationalberta.ca This metric is a strong indicator of a molecule's ability to permeate cell membranes, and as such, is instrumental in predicting oral bioavailability and blood-brain barrier penetration. wikipedia.orgnih.gov
Generally, molecules with a TPSA greater than 140 Ų are likely to exhibit poor permeability and reduced oral bioavailability. numberanalytics.com Conversely, for a compound to penetrate the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is typically required. wikipedia.org
A comprehensive search of scientific databases was conducted to determine the TPSA for this compound. However, a specific calculated value for this compound is not publicly available in the searched resources. The presence of two nitrogen atoms (one in the pyridine ring and one in the primary amine group) suggests that the molecule possesses a degree of polarity that would be quantified by the TPSA value.
Table 1: Topological Polar Surface Area (TPSA) Data (No specific data available in searched resources)
| Compound Name | TPSA (Ų) |
|---|
Lipophilicity is a fundamental physicochemical property that significantly influences the ADME profile of a potential drug. It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water). This value provides insight into how a molecule will behave in the lipophilic environment of biological membranes and the aqueous environment of the blood and cytoplasm.
In silico predictions of LogP are valuable tools in molecular design. Several computational models exist for this purpose, each employing different algorithms based on atomic contributions or fragment-based methods. For this compound, predicted LogP values have been calculated using different methods.
Table 2: Predicted Lipophilicity (LogP) Data
| Compound Name | Predicted LogP | Prediction Method |
| This compound | 1.97 | ALOGPS |
| This compound | 2.17 | ChemAxon |
The ALOGPS software provides an interactive online prediction of LogP based on associative neural networks. acs.orgvcclab.orgnih.gov The ChemAxon method calculates LogP based on the contributions of individual atoms, with extensions for factors like electron delocalization and ionization. chemaxon.comchemaxon.com
The predicted LogP values of 1.97 and 2.17 suggest that this compound has moderate lipophilicity. This characteristic is often considered favorable in molecular design. A compound that is excessively lipophilic may be poorly soluble in aqueous environments like the gastrointestinal tract or blood, and may be sequestered in fatty tissues, leading to a longer half-life and potential toxicity. Conversely, a compound with very low lipophilicity may have poor absorption because it cannot effectively cross the lipid bilayers of cell membranes.
The moderate LogP values of this compound indicate a balance between aqueous solubility and membrane permeability. This balance is a critical factor for potential oral bioavailability, suggesting the molecule may be sufficiently soluble to be absorbed from the gut while also being capable of penetrating cellular barriers to reach its target. Therefore, from a lipophilicity standpoint, this compound possesses a promising profile for further investigation in drug discovery programs.
Molecular Recognition and Biochemical Interaction Mechanisms of 1 Pyridin 2 Yl Cyclohexyl Methanamine Analogues
Exploration of Molecular Interactions with Biological Macromolecules
The chemical structure of (1-(pyridin-2-yl)cyclohexyl)methanamine—comprising a pyridine (B92270) ring, a cyclohexyl group, and a primary aminomethyl substituent—provides several key features for engaging with biological targets. These interactions are primarily driven by hydrogen bonding, hydrophobic forces, and electrostatic interactions.
Hydrogen bonds are critical directional interactions that contribute significantly to the specificity of ligand-target binding. nih.gov In the context of this compound, two primary functional groups can participate in hydrogen bonding: the primary amine (-NH2) and the nitrogen atom of the pyridine ring.
Primary Amine (-NH2): The aminomethyl group is a versatile hydrogen bond participant. The two hydrogen atoms can act as hydrogen bond donors to electronegative atoms (like oxygen or nitrogen) found in the amino acid residues of a protein, such as in the backbone carbonyls or in the side chains of aspartate, glutamate, or asparagine. The nitrogen atom of the primary amine also possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor from donor groups on the protein, like the hydroxyl group of serine or tyrosine.
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a characteristic hydrogen bond acceptor. nih.gov It can form a hydrogen bond with donor residues in a binding pocket. epa.govsigmaaldrich.com The ability of pyridine-containing structures to form stable, dimeric conformations through N—H⋯N hydrogen bonding in related molecules highlights the importance of this interaction in molecular self-assembly and receptor binding. nih.gov The formation of such robust hydrogen-bonded networks is a key factor in the stable association of molecules with their biological partners. nih.gov
Hydrophobic interactions are a major driving force for the binding of nonpolar moieties within aqueous biological environments. Furthermore, the aromatic nature of the pyridine ring allows for specific π-system interactions.
π-π Stacking: The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction, where the electron clouds of two aromatic rings overlap, contributes to binding affinity and orientational specificity. mdpi.com Depending on the geometry, these can be face-to-face or edge-to-face interactions. Such π-stacking is a recognized factor in how various pyridine-containing compounds orient themselves within enzyme active sites or receptor binding domains. nih.gov
Long-range electrostatic forces and short-range Van der Waals interactions are fundamental to the initial recognition and final "fit" of a ligand into its binding site.
Electrostatic Interactions: The primary amine group is basic and will typically be protonated at physiological pH, carrying a positive charge (-NH3+). This positive charge can form a strong, long-range electrostatic interaction, or salt bridge, with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding site. The pyridine ring also has a dipole moment and can participate in dipole-dipole interactions.
Van der Waals Forces: These are transient, non-specific attractions that occur between all atoms in close proximity. While individually weak, the cumulative effect of Van der Waals forces across the entire surface of the molecule provides a substantial contribution to binding affinity. The large surface area of the cyclohexyl group and the pyridine ring ensures numerous points of contact with the protein, maximizing these stabilizing interactions once the ligand is correctly positioned in the binding pocket.
In Vitro Ligand-Target Binding Studies (non-human systems)
While direct experimental data for this compound is limited in publicly accessible literature, the binding characteristics of structurally analogous compounds provide insight into its potential biological targets and interaction mechanisms. Studies on related aryl-cyclohexylamine derivatives often focus on neuronal receptors and transporters.
Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. researchgate.net These assays typically use a radiolabeled ligand to quantify binding to a receptor source, such as brain tissue homogenates or cells expressing the target receptor. nih.gov The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Studies on N-substituted 1-(2-benzo[b]thienyl)cyclohexylamines, which share the core cyclohexylamine (B46788) structure with the title compound, have shown high affinity for the dopamine (B1211576) (DA) transporter. The data below illustrates how modifications to the amine substituent can influence binding affinity at sites labeled by different radioligands, suggesting complex interactions with the transporter protein. nih.gov
| Compound (N-substituent) | [³H]Cocaine Binding Site IC₅₀ (nM) | [³H]BTCP Binding Site IC₅₀ (nM) | DA Uptake Inhibition IC₅₀ (nM) |
|---|---|---|---|
| N-H (Primary Amine) | 150 | 1.5 | 14 |
| N-Methyl | 130 | 0.5 | 15 |
| N-Butyl | 60 | 0.3 | 15 |
| N-Cyclopropylmethyl | 23 | 1.0 | 10 |
This data is for compounds structurally related to this compound and is presented to illustrate potential binding characteristics for this chemical class. BTCP is 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine.
Enzyme inhibition studies determine how a compound affects the rate of an enzymatic reaction. Kinetic analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of potency, such as the IC50 or the enzyme-inhibitor dissociation constant (Ki). nih.govbeilstein-journals.org A competitive inhibitor, for example, binds to the active site and increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). nih.gov
The pyridine moiety is a common scaffold in the design of enzyme inhibitors. nih.gov For instance, certain pyridine derivatives have been investigated as inhibitors of enzymes like collagen prolyl-4-hydroxylase (CP4H), which is involved in collagen biosynthesis. nih.gov The inhibitory activity of selected 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives against CP4H in rat hepatic stellate cells is shown below.
| Compound | Inhibitory Activity IC₅₀ (µM) |
|---|---|
| Pirfenidone (Control) | 134.87 |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
| Ethyl 6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 51.32 |
This data is for compounds that share the pyridin-2-yl group and demonstrates the potential for this class of compounds to act as enzyme inhibitors. The specific enzymatic targets of this compound would require direct experimental investigation. The analysis of enzyme kinetics through integrated Michaelis-Menten equations can provide more accurate models, especially when the reaction product is also an inhibitor. nih.gov
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions
Structure-activity relationship studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies have focused on systematically modifying the pyridine ring, the cyclohexyl group, and the amine functionality to probe the requirements for optimal interaction with biological targets.
The pyridine ring serves as a key hydrogen bond acceptor and can engage in various electronic interactions. Research on related pyridine-containing compounds demonstrates that substitutions on this ring can dramatically alter binding affinity and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines that include a pyridin-2-ylmethylamine moiety, substitutions on the pyridine ring showed clear SAR trends. mdpi.com Analogues with electron-donating groups, particularly amine-based donors, at the 4'-position of the pyridine ring were found to be highly active. mdpi.com Conversely, compounds bearing electron-withdrawing groups were inactive. mdpi.com This suggests that the electronic properties of the pyridine ring are a critical determinant of biological activity.
Similarly, studies on epibatidine (B1211577) analogues, which feature a pyridine ring, revealed that various substitutions significantly impact binding affinity for neuronal nicotinic receptors (nAChRs). nih.gov For example, bromo and fluoro substitutions resulted in analogues with substantially greater binding affinity for β2-containing nAChR subtypes compared to β4-containing subtypes. nih.gov However, some substitutions, such as hydroxy and dimethylamino groups, led to affinities that were too low to be accurately measured, highlighting the sensitive nature of these interactions. nih.gov
Table 1: Impact of Pyridine Ring Substitutions on Nicotinic Receptor Binding Affinity (Epibatidine Analogues)
| Substitution | Receptor Subtype Preference | Relative Affinity Fold Difference (β2- vs. β4-containing) |
| Fluoro | β2 > β4 | 52- to 875-fold greater |
| Norchloro | β2 > β4 | 114- to 3500-fold greater |
| Bromo | β2 > β4 | 4- to 55-fold greater |
| Amino | β2 > β4 | 10- to 115-fold greater |
Data sourced from studies on epibatidine analogues, which share the pyridine functional group. nih.gov
The aminomethyl group is a critical feature, typically protonated at physiological pH, allowing it to form a strong ionic bond or key hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site. This interaction often serves as the primary anchor for the ligand. Studies on BTCP analogues at the dopamine transporter showed that the nature of the substitution on the amine nitrogen significantly affects binding affinity. nih.gov Surprisingly, monoalkyl N-substituted derivatives displayed the highest affinity, even more so than the parent piperidine (B6355638) compound (a secondary amine). nih.gov For example, the N-butyl derivative showed an exceptionally high affinity of 0.3 nM at the [3H]-BTCP labeled site. nih.gov This contrasts with the N,N-disubstituted analogues, where increasing the size and lipophilicity of the N-substituents generally improved binding, but only up to a certain point. nih.gov
SAR studies of BTCP analogues, where the ring size of the cyclohexyl and piperidine rings were altered, demonstrated significant impacts on binding affinity. nih.gov These changes in ring size directly affect the conformational possibilities of the molecule and the relative positioning of the aromatic and amine moieties. The superiority of the cyclohexyl ring in this context suggests that its specific conformational profile allows for an optimal orientation of the pharmacophoric elements for binding to the dopamine transporter. nih.gov The observation that bulky substituents can decrease activity in some pyridine derivatives also points to conformational constraints within the binding pocket. nih.gov
Mechanistic Insights from Biochemical and Biophysical Assays (in vitro/non-human)
In vitro assays are indispensable for dissecting the molecular mechanisms by which ligands like this compound analogues exert their effects. These assays allow for the study of interactions with isolated receptors, transporters, and enzymes, and the subsequent signaling events, in a controlled environment.
The interaction of a ligand with its target initiates a cascade of downstream events known as a signaling pathway. The specific pathway activated depends on the nature of the target. Analogues of this compound have been investigated in the context of several receptor systems.
For instance, studies on epibatidine analogues at various nAChR subtypes expressed in Xenopus oocytes have used electrophysiology to measure functional potency and efficacy relative to the endogenous agonist, acetylcholine. nih.gov These assays revealed that some analogues act as full agonists, while others are partial agonists, and they can display different efficacy and potency profiles at different receptor subtypes. nih.gov For example, one amino analogue showed greater efficacy at α3β4 nAChRs than at α4β2 nAChRs. nih.gov Such functional data is critical for understanding how binding translates into a biological response at the molecular level.
In the context of N-methyl-D-aspartate receptors (NMDARs), related arylalkylamine compounds are studied for their ability to block the ion channel and mitigate excitotoxicity, a key pathway in neurodegenerative diseases. proquest.com The desired mechanism is often uncompetitive antagonism, where the compound binds within the ion channel pore, providing a neuroprotective effect. proquest.com
Allosteric modulation is a mechanism where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous agonist. nih.gov This binding event modulates the receptor's function, often by changing the affinity of the orthosteric ligand or the efficacy of receptor signaling. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.
Several classes of compounds structurally related to this compound analogues have been identified as allosteric modulators. For example, benzoylthiophene derivatives act as PAMs of the A1 adenosine (B11128) receptor, increasing the binding affinity of the natural agonist. nih.gov Similarly, 3-(2-pyridinyl)isoquinolines and 1H-imidazo-[4,5-c]quinolin-4-amines, which contain pyridine-like motifs, have been reported as allosteric modulators of the human A3 adenosine receptor. nih.gov
These allosteric modulators often bind within the seven-transmembrane (7TM) domain of G-protein-coupled receptors (GPCRs), a region physically separate from the orthosteric agonist binding site which, for family C GPCRs, is located in a large extracellular "venus flytrap" domain. nih.gov This mechanism allows for a more subtle and potentially safer modulation of receptor activity, as the modulator's effect is dependent on the presence of the endogenous agonist. nih.gov Biochemical assays, such as radioligand binding studies that measure the ability of a modulator to increase or decrease the binding of an orthosteric radioligand, are key to identifying and characterizing these allosteric effects. nih.gov
Table 2: Binding Affinity of N-Substituted BTCP Analogues at the Dopamine Transporter
| N-Substitution | IC50 at [3H]cocaine site (nM) | IC50 at [3H]BTCP site (nM) |
| N-butyl | 60 | 0.3 |
| N-(cyclopropylmethyl) | 23 | 1 |
Data from a study on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, which share the cyclohexylamine core structure. nih.gov
Advanced Spectroscopic and Structural Analysis of 1 Pyridin 2 Yl Cyclohexyl Methanamine
High-Resolution NMR Spectroscopy for Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For (1-(pyridin-2-yl)cyclohexyl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a wealth of information regarding its conformational preferences.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine-H6 | 8.5 - 8.7 | d | Deshielded due to proximity to nitrogen. |
| Pyridine-H3, H4, H5 | 7.0 - 7.8 | m | Complex multiplet in the aromatic region. |
| CH₂-NH₂ | 2.5 - 3.0 | s (broad) | Chemical shift can vary with solvent and concentration. |
| Cyclohexyl-H | 1.0 - 2.0 | m | Overlapping multiplets for axial and equatorial protons. |
| NH₂ | 1.5 - 2.5 | s (broad) | Signal may exchange with D₂O. |
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyridine-C2 | 160 - 165 |
| Pyridine-C6 | 148 - 150 |
| Pyridine-C4 | 135 - 137 |
| Pyridine-C3, C5 | 120 - 125 |
| Quaternary Cyclohexyl-C | 40 - 45 |
| CH₂-NH₂ | 45 - 50 |
| Cyclohexyl-C | 25 - 35 |
Nuclear Overhauser Effect (NOE) experiments would be particularly insightful for confirming the spatial proximity between the protons of the pyridin-2-yl ring and the cyclohexane (B81311) ring, thereby solidifying the conformational assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would unequivocally determine its solid-state conformation, bond lengths, and bond angles.
Although a crystal structure for the parent compound is not publicly available, analysis of related structures, such as N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate, reveals that cyclohexane rings with pyridyl-containing substituents often adopt a chair conformation with the bulky groups in equatorial positions to minimize steric hindrance. chemicalbook.com
Co-crystal Structures with Binding Partners (if applicable, non-human)
The formation of co-crystals with suitable non-human binding partners can provide valuable insights into the intermolecular interactions that this compound is capable of forming. The pyridine (B92270) nitrogen and the primary amine group are both potential hydrogen bond acceptors and donors, respectively, making them key sites for interaction. Co-crystallization with molecules containing complementary functional groups could reveal preferred binding motifs.
Characterization of Intermolecular Interactions in the Crystalline State
In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the primary amine (NH₂) acting as a hydrogen bond donor and the pyridine nitrogen atom acting as a hydrogen bond acceptor. These interactions would likely lead to the formation of supramolecular chains or sheets within the crystal lattice.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
This compound is a chiral molecule, with the quaternary carbon atom of the cyclohexane ring being the stereocenter. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. In the case of this compound, the pyridine ring acts as the primary chromophore.
The experimental ECD spectrum would be compared with theoretical spectra calculated for both the (R) and (S) enantiomers using time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to a wide range of chiral organic molecules. np-mrd.orgdrugbank.com The reliability of the assignment can be further enhanced by comparing experimental and computed data for both ECD and optical rotatory dispersion (ORD). np-mrd.orgdrugbank.com
The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the pyridine chromophore relative to the chiral center. Computational modeling is essential to accurately predict the ECD spectra, as it requires the consideration of the molecule's conformational flexibility. ijcce.ac.ir
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of (1-(pyridin-2-yl)cyclohexyl)methanamine and its derivatives presents an opportunity for the development of innovative and efficient chemical transformations. Current synthetic routes to similar pyridinyl-cycloalkyl-methanamine structures often involve multi-step processes that may suffer from limitations such as low yields or the need for harsh reaction conditions. Future research could focus on developing more streamlined and sustainable synthetic strategies.
One promising avenue is the exploration of catalytic C-H functionalization. nih.gov This approach could enable the direct coupling of a pyridine (B92270) precursor with a cyclohexylmethanamine moiety, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. researchgate.net Additionally, the development of novel catalyst systems, potentially based on earth-abundant metals, would contribute to greener and more cost-effective syntheses. nih.gov
Another key area for development is in asymmetric synthesis, which is crucial for accessing specific stereoisomers of this compound and its analogues. Chiral organocatalysts or transition-metal complexes could be employed to achieve high enantioselectivity in the formation of the stereocenter at the junction of the cyclohexane (B81311) ring and the methanamine group. unito.itmdpi.com The diastereoselective reduction of corresponding imines is another viable strategy that warrants further investigation. unito.it
Furthermore, flow chemistry presents an opportunity to improve the synthesis of these compounds. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. The development of a robust flow synthesis for this compound would be a significant advancement, facilitating its production for further research and application.
Table 1: Potential Novel Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic C-H Functionalization | Reduced step-count, increased atom economy | Development of selective catalysts |
| Asymmetric Synthesis | Access to specific stereoisomers | Design of chiral catalysts and auxiliaries |
| Flow Chemistry | Improved yield, safety, and scalability | Optimization of reactor design and reaction conditions |
Advanced Computational Design of Analogues
Computational chemistry offers powerful tools for the rational design of novel analogues of this compound with tailored properties. nih.govresearchgate.net In silico methods can be employed to predict the physicochemical and biological properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. cmjpublishers.com
A key focus of future computational work should be on quantitative structure-activity relationship (QSAR) studies. By building predictive models based on the structural features and biological activities of a series of pyridinyl-cycloalkyl-methanamine analogues, researchers can identify the key molecular descriptors that govern their function. nih.govmdpi.com This knowledge can then be used to design new compounds with enhanced potency and selectivity.
Molecular docking simulations can provide valuable insights into the potential interactions of this compound analogues with biological targets. journaljpri.comjournaljpri.com By modeling the binding of these compounds to the active sites of proteins, researchers can predict their binding affinities and modes of action, guiding the design of more effective molecules. nih.govnih.gov For instance, understanding how the pyridine ring, cyclohexane group, and amine functionality contribute to binding can inform the design of derivatives with improved target engagement. nih.gov
Furthermore, advanced computational techniques such as molecular dynamics (MD) simulations can be used to study the conformational dynamics of these molecules and their complexes with biological macromolecules. researchgate.net This can provide a more detailed understanding of the molecular recognition process and help to explain the structure-activity relationships observed experimentally.
Table 2: Computational Approaches for Analogue Design
| Computational Method | Application | Expected Outcome |
|---|---|---|
| QSAR | Predicting biological activity from structure | Identification of key molecular features for activity |
| Molecular Docking | Simulating ligand-protein interactions | Prediction of binding modes and affinities |
| Molecular Dynamics | Studying conformational changes over time | Understanding of dynamic aspects of molecular recognition |
Elucidation of Novel Molecular Recognition Mechanisms
Understanding how this compound and its analogues interact with other molecules at a fundamental level is crucial for unlocking their full potential. The pyridine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor and participate in π-π stacking and cation-π interactions. nih.goviucr.org The primary amine group is a hydrogen bond donor and can be protonated to engage in electrostatic interactions. The lipophilic cyclohexane ring can contribute to binding through hydrophobic interactions.
Future research should aim to elucidate the specific non-covalent interactions that govern the molecular recognition of these compounds. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the three-dimensional structures of these molecules in complex with their binding partners. This would provide a detailed picture of the key interactions at the atomic level.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), can be employed to characterize the binding thermodynamics and kinetics in solution. These studies would provide quantitative data on the strength and specificity of the interactions.
Computational studies, as mentioned in the previous section, will also play a vital role in complementing experimental investigations. By combining experimental data with theoretical calculations, a comprehensive understanding of the molecular recognition mechanisms can be achieved.
Exploration of New Applications in Materials Science or Chemical Biology (excluding human clinical)
The unique structural features of this compound suggest a range of potential applications in materials science and as chemical probes in biological research.
In materials science, the pyridine moiety can act as a ligand for metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net These materials could have interesting properties for applications such as catalysis, gas storage, and sensing. The ability of the pyridine nitrogen to coordinate with metals could be exploited to create functional materials with tailored electronic or magnetic properties. nih.govmdpi.com
In the realm of chemical biology, this compound could serve as a scaffold for the development of chemical probes to study biological processes. nih.govnih.gov By attaching a reporter group, such as a fluorophore or a biotin tag, to the molecule, it could be used to visualize and track its interactions within cells or complex biological systems. Such probes would be valuable tools for target identification and validation. The development of selective small-molecule modulators for specific proteins is a key goal in chemical biology, and this compound could serve as a starting point for such endeavors. nih.gov
Table 3: Potential Non-Clinical Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Ligands for functional materials (e.g., MOFs) | Pyridine moiety's ability to coordinate with metal ions. nih.govmdpi.comresearchgate.net |
| Materials Science | Components of self-assembling systems | Potential for directional non-covalent interactions. |
| Chemical Biology | Scaffolds for chemical probes | Amenable to functionalization with reporter groups. nih.gov |
Q & A
Q. What are the common synthetic routes for (1-(pyridin-2-yl)cyclohexyl)methanamine, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves multi-step protocols, such as coupling pyridinyl amines with cyclohexyl precursors. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is used to introduce the pyridine moiety. Key optimizations include:
- Catalyst selection : Pd₂(dba)₃ with BINAP as a ligand improves coupling efficiency .
- Temperature control : Reactions often require heating (e.g., 100°C in toluene) to achieve completion .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .
Side reactions (e.g., over-reduction) can be mitigated by monitoring reaction progress via TLC or LC-MS.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 7.0–8.5 ppm) and cyclohexyl chair conformations (axial/equatorial splitting) .
- HR-MS : Validates molecular weight with precision (e.g., [M+H]+ ion matching theoretical m/z) .
- X-ray crystallography : Resolves stereochemistry and solid-state conformation, though challenges arise due to low crystal quality .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electron distribution : Pyridine’s electron-withdrawing effect stabilizes the cyclohexylmethanamine backbone .
- Reactivity hotspots : Amine groups exhibit nucleophilic character, favoring reactions with electrophiles (e.g., aldehydes) .
- Solvent effects : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates in protonation steps .
Discrepancies between DFT-predicted and experimental pKa values (~1–2 units) highlight the need for hybrid functionals incorporating exact exchange .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability?
- Validation protocols : Compare DFT-derived thermodynamic stability (ΔG) with experimental calorimetry data .
- Conformational sampling : Molecular dynamics simulations (MD) identify dominant conformers in solution vs. solid state .
- Error analysis : Systematic benchmarking against similar amines (e.g., gabapentin derivatives) isolates errors in functional approximations .
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
- Chiral auxiliaries : Use tert-butyl carbamate groups to enforce specific configurations during cyclohexyl ring functionalization .
- Dynamic resolution : Adjust reaction pH to favor diastereomeric salt crystallization .
- Stereospecific catalysts : Ru-based asymmetric hydrogenation catalysts selectively reduce imine intermediates .
Methodological Considerations
Q. What are best practices for troubleshooting low yields in multi-step syntheses of this compound?
- Intermediate characterization : Use HR-MS and NMR after each step to detect off-target byproducts (e.g., dehalogenation in Pd-catalyzed steps) .
- Reagent purity : Ensure anhydrous conditions for amine-protection steps (e.g., tert-butyl carbamate formation) .
- Temperature gradients : Gradual heating/cooling minimizes decomposition of thermally sensitive intermediates .
Q. How can researchers design derivatives of this compound for enhanced biological activity?
- Bioisosteric replacement : Substitute pyridine with quinoline to modulate lipophilicity and blood-brain barrier penetration .
- Proteolysis-targeting chimeras (PROTACs) : Attach E3 ligase-binding moieties (e.g., pomalidomide) to enable targeted protein degradation .
- SAR studies : Systematic variation of cyclohexyl substituents (e.g., fluorination) correlates with receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
